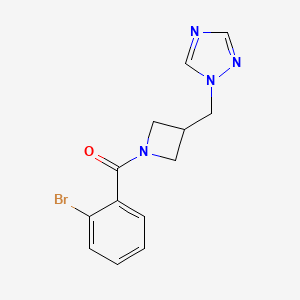
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone is a useful research compound. Its molecular formula is C13H13BrN4O and its molecular weight is 321.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Azetidines
are four-membered heterocyclic compounds containing nitrogen. They are known to be used as rigid linkers in the development of drugs for targeted protein degradation .
1,2,4-Triazoles
, on the other hand, are five-membered heterocyclic compounds with three nitrogen atoms. They are known to have a broad range of chemical and biological properties and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biologische Aktivität
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-bromophenyl)methanone is a complex organic molecule that incorporates an azetidine ring, a triazole moiety, and a bromophenyl group. This structure suggests a potential for diverse biological activities, particularly in pharmacology. The triazole ring is known for its antifungal and anticancer properties, while the azetidine component may enhance the compound's stability and bioavailability.
Chemical Structure
The molecular formula of the compound is C13H12BrN5O with a molecular weight of approximately 320.17 g/mol. The structural features can be summarized in the following table:
| Feature | Details |
|---|---|
| Molecular Formula | C13H12BrN5O |
| Molecular Weight | 320.17 g/mol |
| CAS Number | Not yet assigned |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas based on existing research findings:
Anticancer Activity
Research indicates that compounds containing triazole and azetidine structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that similar compounds led to apoptosis in human cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. The presence of the triazole moiety in this compound suggests potential efficacy against fungal pathogens. Studies have reported that triazole derivatives effectively inhibit fungal growth by interfering with ergosterol synthesis, a crucial component of fungal cell membranes.
Antimicrobial Properties
The azetidine ring is associated with antimicrobial activity. Compounds with this structural feature have been shown to exhibit significant effects against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
-
Anticancer Studies :
- A series of triazole-based compounds were evaluated against multiple human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
- In vitro assays indicated that derivatives with azetidine structures demonstrated enhanced cytotoxicity against colon cancer cells compared to their simpler analogs.
-
Antifungal Efficacy :
- Research on triazole derivatives has established their effectiveness against Candida species, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungal agents.
- In vivo studies further supported these findings, indicating reduced fungal load in treated models.
- Antimicrobial Activity :
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-12-4-2-1-3-11(12)13(19)17-5-10(6-17)7-18-9-15-8-16-18/h1-4,8-10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIZPJVESXGAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













